molecular formula C6H12ClNO3S B13558044 4-((Chloromethyl)sulfonyl)-1,4-oxazepane

4-((Chloromethyl)sulfonyl)-1,4-oxazepane

Cat. No.: B13558044
M. Wt: 213.68 g/mol
InChI Key: NHSHDPGQYPRHNS-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a chloromethyl group and a sulfonyl group attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane typically involves the reaction of an oxazepane derivative with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)sulfonyl)-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted oxazepane.

    Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-1,4-oxazepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Similar structure but contains a sulfur atom in the ring.

    4-((Chloromethyl)sulfonyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.

    4-((Chloromethyl)sulfonyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.

Properties

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-1,4-oxazepane

InChI

InChI=1S/C6H12ClNO3S/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2

InChI Key

NHSHDPGQYPRHNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)S(=O)(=O)CCl

Origin of Product

United States

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